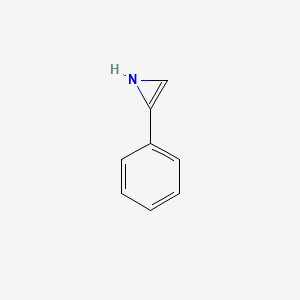
2-Phenylazirine
Cat. No. B8446085
M. Wt: 117.15 g/mol
InChI Key: CUJHORJMHPUJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05260181
Procedure details


200 ml of toluene was added to the 1-azidostyrene, the mixture was heated under reflux for 1 hour, and the toluene was distilled off under reduced pressure, to obtain 11.2 g of 2-phenylazirin (C) 13.5 g of Compound (A) and 3.6 g of Compound (C) were dissolved in 50 ml of acetone, and then 0.05 g of nickel acetylacetonate was added followed by stirring for 3 hours at room temperature. After distilling the acetone off from the reaction liquid, the residue was purified by silica gel chromatography (eluent: n-hexane/ethyl acetate =3/1), to obtain 12.5 g of Exemplified Coupler (60).
Name
1-azidostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]([C:4]1(C=CC=CC1)C=C)=[N+]=[N-].[C:12]1([CH3:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:12]1([C:18]2[NH:1][CH:4]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
1-azidostyrene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C1(C=C)CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hour
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the toluene was distilled off under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1NC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
